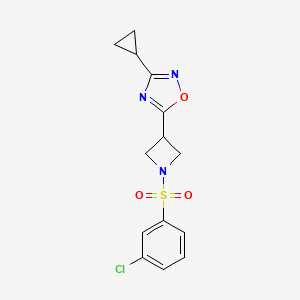![molecular formula C8H12O3 B2795212 2-[(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-yl]acetic acid CAS No. 2228054-91-7](/img/structure/B2795212.png)
2-[(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-yl]acetic acid, commonly known as Tropanyl-2-acetic acid, is a bicyclic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of tropane derivatives, which are known for their ability to interact with muscarinic receptors in the central and peripheral nervous systems.
Scientific Research Applications
1. Sensory Research and Aroma Analysis
The compound has been analyzed in studies focusing on odor detection and its relationship with other odorants. Miyazawa et al. (2009) explored the detection of mixtures of carboxylic acids with different carbon-chain lengths and their interactions with other model odorants. The study found that the detection of these compounds varies with the carbon-chain length and the type of odorants they are mixed with, indicating the compound's relevance in sensory research and aroma analysis in the food and fragrance industries (Miyazawa et al., 2009).
2. Metabolic Pathway Research
In metabolic studies, the excretion patterns and metabolic pathways of similar acetic acid derivatives have been mapped. Niederwieser et al. (1978) identified the excretion of cis- and trans-4-hydroxycyclohexylacetic acid in urine, alongside a complex metabolite known as hawkinsin, in a study aimed at understanding metabolic defects related to tyrosine metabolism. This highlights the compound's potential role in metabolic studies and the exploration of enzymatic functions (Niederwieser et al., 1978).
3. Drug Metabolism and Excretion Studies
Research has also been conducted on the metabolism and excretion of structurally related compounds in humans, providing insights into the pharmacokinetics and potential therapeutic applications of such compounds. Karanam et al. (2007) investigated the metabolism and excretion of MK-0524, a prostaglandin D2 receptor antagonist, demonstrating the compound's elimination pathways and metabolism into acyl glucuronic acid conjugates. This research is crucial for drug development and understanding the safety profile of pharmaceutical compounds (Karanam et al., 2007).
4. Chemical Ablation Research
The compound's derivatives have been studied for their potential use in chemical ablation therapies. El Badrawy et al. (2016) conducted a study on the efficacy and safety of acetic acid in chemical ablation for peripheral non-small-cell lung cancer, showcasing its potential as an inexpensive and effective treatment modality. This application is significant in the field of oncology and provides a cost-effective alternative to conventional treatments (El Badrawy et al., 2016).
properties
IUPAC Name |
2-[(1S,5R)-3-oxabicyclo[3.2.0]heptan-6-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-8(10)2-5-1-6-3-11-4-7(5)6/h5-7H,1-4H2,(H,9,10)/t5?,6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZKEOPGRICZML-JXBXZBNISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2C1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2COC[C@@H]2C1CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2795130.png)

![6-{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}pyridine-2-carboxylic acid hydrochloride](/img/structure/B2795134.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2795135.png)
![Methyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B2795137.png)
![tert-Butyl 2-(methylthio)-4-(((trifluoromethyl)sulfonyl)oxy)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B2795139.png)



![4-chloro-1-ethyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2795146.png)


![N-(2-methoxyphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2795150.png)
